molecular formula C12H11Cl2N3O3S B2905566 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-52-9

3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2905566
CAS No.: 1021206-52-9
M. Wt: 348.2
InChI Key: ZSFSAPBTAHAPDS-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that combines several functional groups, including sulfonamide, pyridazinone, and aromatic chlorides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The starting materials often include 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The reaction conditions may require the presence of a base such as triethylamine or sodium hydride to facilitate nucleophilic substitution.

  • Step 1: Preparation of Intermediate

    • React 3,4-dichlorobenzene sulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base.

    • Solvent: Typically, anhydrous solvents like dichloromethane.

    • Temperature: Controlled to prevent decomposition, usually around room temperature or slightly elevated.

  • Step 2: Final Coupling

    • The intermediate product is then coupled with an ethylenediamine derivative.

    • Solvent: Often a polar aprotic solvent like dimethylformamide (DMF).

    • Conditions: The reaction may need to be carried out under reflux to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale reactors: : Capable of handling the exothermic nature of these reactions.

  • Continuous flow systems: : To increase the efficiency and safety of the process.

  • Purification techniques: : Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : Particularly at the sulfonamide group.

  • Oxidation and Reduction: : These reactions may modify the pyridazinone ring, impacting its electronic properties.

  • Aromatic Substitution: : Chlorine atoms on the benzene ring can be replaced through electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Alkyl or aryl halides in the presence of a strong base like potassium tert-butoxide.

Major Products Formed

  • Oxidation Products: : Modified pyridazinone derivatives.

  • Reduction Products: : Reduced sulfonamide or pyridazinone groups.

  • Substitution Products: : New aromatic compounds with altered functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in organometallic complexes for catalysis.

  • Analytical Chemistry: : For developing new reagents and sensors.

Biology

  • Enzyme Inhibition: : Potential inhibitor for specific enzymes involved in disease pathways.

  • Drug Design: : As a lead compound for developing new pharmaceuticals.

Medicine

  • Antibacterial and Antifungal Agents: : Exploring its efficacy in combating microbial infections.

  • Cancer Research: : Studying its potential to inhibit cancer cell growth through specific molecular pathways.

Industry

  • Polymer Chemistry: : Used in the synthesis of high-performance polymers.

  • Material Science: : In the development of novel materials with unique properties.

Mechanism of Action

Molecular Targets

  • The compound targets specific enzymes or receptors, interfering with their normal function.

  • Enzyme Inhibition: : By mimicking the substrate or binding to the active site.

Pathways Involved

  • Signal Transduction Pathways: : Modulation of specific signaling cascades.

  • Metabolic Pathways: : Altering the metabolism of cells, particularly in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide Derivatives: : Known for their antibacterial properties.

  • Pyridazinone Compounds: : Used in various pharmacological applications.

Uniqueness

  • Combines features of both sulfonamide and pyridazinone groups, enhancing its biological activity and chemical reactivity.

  • The presence of dichloro-substituted benzene adds to its uniqueness, making it more reactive in aromatic substitution reactions.

This compound stands out due to its multi-functional nature, bridging the gap between chemistry, biology, and industrial applications. It offers a promising avenue for future research and development across various scientific fields.

Properties

IUPAC Name

3,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3S/c13-10-4-3-9(8-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFSAPBTAHAPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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